molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No.: B1295274
CAS No.: 22802-39-7
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,5-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a brominated phenol derivative characterized by the presence of two methyl groups and a bromine atom attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylphenol can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the bromination-dehydrobromination reaction, where substituted cyclohexanones are heated in neat diethyl dibromo-malonate at 100°C. This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom in the compound can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine (Cl2) or nitric acid (HNO3) can be used for substitution reactions. The reactions are typically carried out in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: The major product is 4,5-dimethylphenol.

Scientific Research Applications

2-Bromo-4,5-dimethylphenol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Studies: It is employed in studies investigating the biological activity of brominated phenols and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Bromo-4,5-dimethylphenol can be compared with other brominated phenols, such as:

  • 2-Bromo-4-methylphenol
  • 2-Bromo-5-methylphenol
  • 2-Bromo-3,5-dimethylphenol

These compounds share similar structural features but differ in the position and number of methyl groups. The presence of additional methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity. This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPLXXEHFEMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177355
Record name 3,4-Xylenol, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22802-39-7
Record name 2-Bromo-4,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22802-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenol, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22802-39-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Xylenol, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethylphenol (2 g, 16.37 mmol) in DCM (10 mL) at −78° C. was added bromine (0.843 mL, 16.37 mmol) dropwise and the reaction was stirred for 1 h at this temperature. Sat. sodium sulfite solution was added and it was then stirred 5 min at rt and then extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 2 g oil. It was then purified with 5% EtOAc/hexane to isolate 800 mg (24%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 6.84 (s, 1H), 5.33-5.23 (m, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.843 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethylphenol (2.48 g, 20.3 mmol, 1 equiv) in DCM (200 mL) at −78° C. (IPA/dry ice) was added dropwise bromine (1.05 mL, 20.3 mmol, 1 equiv). After 1 h, 1 N Na2SO3 was added and the cold bath was removed. After warming to ambient temperature, the DCM layer was separated, dried (Na2SO4), and concentrated in vacuo to provide the product (4.09 g, 100%) as a yellow solid. Regioselectivity>10:1, use as is. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.83 (s, 1H), 5.26 (s, 1H), 2.20 (s, 3H), 2.18 (s, 3H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethylphenol
Reactant of Route 3
2-Bromo-4,5-dimethylphenol
Reactant of Route 4
2-Bromo-4,5-dimethylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-dimethylphenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-dimethylphenol
Customer
Q & A

Q1: What happens when 2-bromo-4,5-dimethylphenol is reacted with xenon difluoride?

A1: Research has shown that reacting this compound with xenon difluoride (XeF2), using boron trifluoride etherate as a catalyst, leads to fluorination of the molecule. [] This reaction produces a mixture of three main products:

    Q2: Does the bromine substituent in this compound always remain in the same position during chemical reactions?

    A2: Interestingly, the bromine substituent in this compound can undergo a shift during specific reactions. One study demonstrated this phenomenon while investigating the oxidation of (-)-2-bromo-3-hydroxy-N-methyl-6-oxomorphinan using Fremy's salt. [] As a model system, researchers also subjected this compound to oxidation with Fremy's salt, followed by reduction. This process yielded 3-bromo-4,5-dimethylpyrocatechol, indicating a shift of the bromine substituent from the 2-position to the 3-position. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.